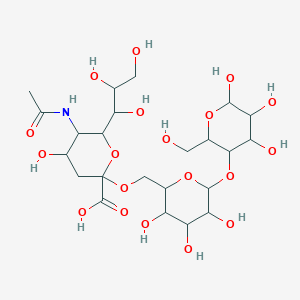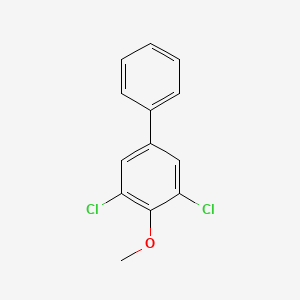
alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity: is a complex carbohydrate derivative. It is a specific impurity associated with acarbose, a medication used to treat type 2 diabetes by inhibiting enzymes that digest carbohydrates, thereby slowing down glucose absorption. This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of acarbose.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves multiple steps, typically starting with the glycosylation of acarbose. The process includes:
Glycosylation Reaction: Acarbose is reacted with a glucosyl donor under acidic conditions to form the glycoside bond.
Purification: The product is purified using chromatographic techniques to isolate the desired impurity.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. It involves:
Batch Processing: Large reactors are used to carry out the glycosylation reaction.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for constant production and purification.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the glucose moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted glucosides.
科学的研究の応用
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of acarbose.
Synthetic Chemistry: Studied for its unique glycosidic bonds and potential in synthesizing other complex carbohydrates.
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of alpha-glucosidase enzymes, providing insights into carbohydrate metabolism.
Medicine:
Pharmaceutical Research: Important in the development and quality control of acarbose, ensuring its safety and efficacy for diabetic patients.
Industry:
Quality Control: Employed in the pharmaceutical industry to monitor the purity of acarbose during production.
作用機序
The mechanism of action of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves:
Enzyme Inhibition: It inhibits alpha-glucosidase enzymes in the small intestine, slowing down the breakdown of carbohydrates into glucose.
Molecular Targets: The primary targets are the alpha-glucosidase enzymes, which are crucial for carbohydrate digestion.
Pathways Involved: By inhibiting these enzymes, it reduces postprandial blood glucose levels, aiding in the management of type 2 diabetes.
類似化合物との比較
Acarbose: The parent compound, used as an anti-diabetic medication.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A similar compound used in the treatment of diabetes.
Uniqueness:
Structural Complexity: Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity has a unique glycosidic structure that differentiates it from other impurities.
Specificity: It is specifically associated with acarbose, making it a critical marker for the purity of this medication.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
特性
分子式 |
C31H53NO23 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC名 |
2-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3 |
InChIキー |
HAHGUNHNZVGBRD-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


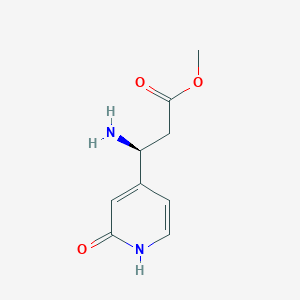

![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

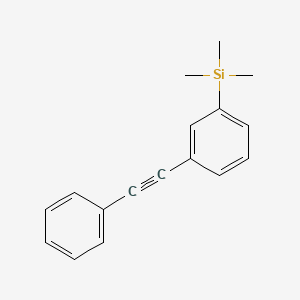
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
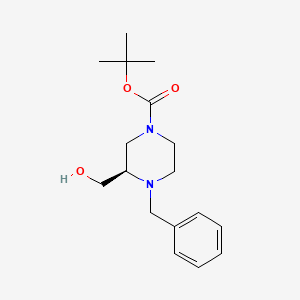


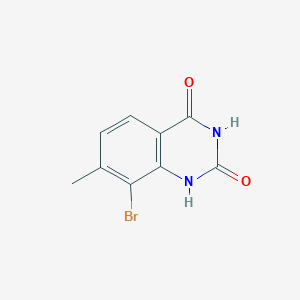
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
